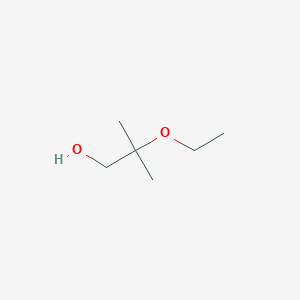

2-Ethoxy-2-methylpropan-1-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Ethoxy-2-methylpropan-1-ol, also known by its CAS Number 22665-69-6, is a compound with a molecular weight of 118.18 . It is a liquid at room temperature .

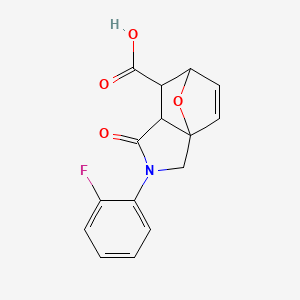

Molecular Structure Analysis

The molecular formula of this compound is C6H14O2 . Its IUPAC Standard InChI is 1S/C6H14O2/c1-4-8-6(2,3)5-7/h7H,4-5H2,1-3H3 .

Physical And Chemical Properties Analysis

Scientific Research Applications

Catalytic Activity in Etherification Processes

One study investigated the catalytic activity of acidic ion-exchange resins in the simultaneous liquid-phase synthesis of ETBE and TAEE (2-ethoxy-2-methylbutane), emphasizing the dependence of catalytic activity on the morphological properties of the resins. The study found that the ratio of acid capacity to the specific volume of the swollen polymer significantly influences the activity of the catalysts, with higher ratios leading to increased activity (Soto et al., 2018).

Thermodynamics of Etherification

Another study focused on the thermodynamics of the liquid-phase syntheses of various ethers, including ETBE, by reacting isobutene with ethanol and other alcohols. This research aimed to validate reaction systems and estimate thermodynamic properties, providing valuable insights into the synthesis processes of ethers like ETBE (Badia et al., 2016).

Biofuel Production Efficiency

Research into the production of 2-methylpropan-1-ol (isobutanol), a biofuel candidate, via a modified amino acid pathway in recombinant organisms highlights the potential of ETBE as a biofuel component. The study demonstrated an economically viable anaerobic production process, crucial for biofuel commercialization, and highlighted the role of engineered enzymes in achieving high yield and productivity (Bastian et al., 2011).

Thermal Diffusivity Measurements

A study measured the thermal diffusivities of ETBE and TAME (2-methoxy-2-methylbutane) under various temperatures and pressures, providing empirical correlations that are essential for the design and optimization of chemical processes involving these compounds (Zhang et al., 2017).

Fuel Additives Production

A report on the production technology for ETBE, a fuel additive, compared different patented technologies for their profitability and safety. It highlighted the importance of ETBE in enhancing fuel quality and provided a comprehensive analysis of various production methods (Mikus et al., 2013).

Safety and Hazards

Mechanism of Action

Target of Action

It is known that alcohols generally interact with a variety of molecular targets within the body, including enzymes and cell membranes .

Mode of Action

Alcohols typically exert their effects by altering the structure and function of proteins and lipids within cell membranes, thereby affecting cellular processes .

Biochemical Pathways

Alcohols are known to influence several biochemical pathways, including those involved in signal transduction, metabolism, and cell death .

Pharmacokinetics

Alcohols are generally well-absorbed from the gastrointestinal tract, widely distributed throughout the body, metabolized primarily in the liver, and excreted in the urine .

Result of Action

Alcohols can cause a variety of effects at the molecular and cellular level, including changes in membrane fluidity, alterations in enzyme activity, and induction of oxidative stress .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Ethoxy-2-methylpropan-1-ol . Factors such as temperature, pH, and the presence of other substances can affect the solubility, stability, and reactivity of the compound .

properties

IUPAC Name |

2-ethoxy-2-methylpropan-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O2/c1-4-8-6(2,3)5-7/h7H,4-5H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOSZILCYMCIWFB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C)(C)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

118.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

22665-69-6 |

Source

|

| Record name | 2-ethoxy-2-methylpropan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(2-methoxyphenyl)-1-methyl-4-oxo-1,4-dihydroquinolin-2-yl]thiophene-2-carboxamide](/img/structure/B2588542.png)

![N-[3-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide](/img/structure/B2588545.png)

![N-((1-tosylpyrrolidin-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2588546.png)

![N'-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-(3-hydroxypropyl)oxamide](/img/structure/B2588548.png)

![4-Methyl-1-(2-methylpropyl)-11-hydrobenzimidazolo[1,2-e]2-pyrrolino[2,3-b]pyri dine-5-carbonitrile](/img/structure/B2588551.png)

![N-(4-fluorophenethyl)-5-(3-methoxypropyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2588557.png)